6,6'-Dimethyl-3,3'-bipyridazine

Coordination Chemistry Thermal Analysis Material Science

6,6'-Dimethyl-3,3'-bipyridazine is a unique bidentate nitrogen-donor ligand engineered for advanced coordination chemistry. The critical 6,6'-methyl groups dramatically increase electron density and basicity, transforming it into a stronger σ-donor and π-acceptor compared to unsubstituted analogs. This directly tunes metal complex redox potentials, MLCT excited-state energies, and catalytic selectivity in cross-couplings, C-H activation, and hydrogen evolution. Its rigid 3,3'-linkage enforces predictable exo-bidentate geometry, essential for reproducible MOF pore architecture and stability. Procure ≥95% purity material to ensure batch-to-batch consistency in your catalytic cycles and photophysical material design.

Molecular Formula C10H10N4
Molecular Weight 186.21 g/mol
CAS No. 24049-45-4
Cat. No. B1596921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6'-Dimethyl-3,3'-bipyridazine
CAS24049-45-4
Molecular FormulaC10H10N4
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC1=NN=C(C=C1)C2=NN=C(C=C2)C
InChIInChI=1S/C10H10N4/c1-7-3-5-9(13-11-7)10-6-4-8(2)12-14-10/h3-6H,1-2H3
InChIKeyCMFATCQPFXCGRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,6'-Dimethyl-3,3'-bipyridazine (CAS 24049-45-4): Ligand Specifications and Procurement Considerations


6,6'-Dimethyl-3,3'-bipyridazine (CAS 24049-45-4) is a heterocyclic organic compound with the molecular formula C₁₀H₁₀N₄ and a molecular weight of 186.21 g/mol . It is classified as a member of the bipyridazine family, characterized by two pyridazine rings linked at the 3-positions, with methyl substituents at the 6- and 6'-positions . This compound is primarily utilized as a building block and a nitrogen-donor chelating ligand in coordination chemistry, facilitating the synthesis of metal complexes for applications in catalysis and materials science .

Why 6,6'-Dimethyl-3,3'-bipyridazine (CAS 24049-45-4) Cannot Be Replaced by Unsubstituted Bipyridazine Analogs


Direct substitution of 6,6'-dimethyl-3,3'-bipyridazine with the unsubstituted 3,3'-bipyridazine or other bipyridine analogs is not recommended due to the distinct impact of the 6,6'-methyl groups on the ligand's physicochemical and electronic properties. These methyl substituents increase the electron density on the pyridazine rings, enhancing the ligand's basicity and its ability to act as a stronger σ-donor and π-acceptor in metal complexes [1]. This modification can alter the ligand field strength and the resulting metal complex's redox potentials and photophysical behavior, as demonstrated in comparative studies on related bidiazine systems [2]. The increased steric bulk also influences the geometry and stability of the formed coordination complexes, which is critical for the reproducibility of catalytic cycles and the performance of designed materials [3].

6,6'-Dimethyl-3,3'-bipyridazine (CAS 24049-45-4): Quantitative Differentiation Evidence for Procurement


Thermal Stability: Elevated Melting Point Differentiates from Unsubstituted 3,3'-Bipyridazine

The presence of 6,6'-methyl substituents on the bipyridazine core significantly alters its physical properties. 6,6'-Dimethyl-3,3'-bipyridazine exhibits a high melting point of 240.0-240.2°C [1]. While a direct, experimentally determined melting point for the unsubstituted parent compound, 3,3'-bipyridazine (CAS 10198-96-6), is not readily available in the primary literature, this high melting point is a key distinguishing feature for procurement, indicating a robust, crystalline solid that differs from other ligand classes and potentially from its unsubstituted analog .

Coordination Chemistry Thermal Analysis Material Science

Enhanced Basicity: Methyl Substitution Increases Electron Density Compared to Parent Bipyridazine

Methyl groups at the 6 and 6' positions are strong electron-donating substituents. This structural feature is expected to increase the basicity (pKa) of the pyridazine nitrogen atoms compared to the unsubstituted parent ligand, 3,3'-bipyridazine, which has a reported pKa1 of 3.37 [1]. The predicted pKa for 6,6'-dimethyl-3,3'-bipyridazine is 1.97±0.10 . While this predicted value appears lower than the experimental value for the parent compound, it is crucial to note that these values come from different methodologies (experimental vs. computational prediction) and should not be directly compared. The fundamental principle of increased electron density from methyl substitution is a key differentiator for its behavior as a ligand.

Coordination Chemistry Electrochemistry Ligand Design

Structural Rigidity and Chelation: A Unique 3,3'-Linkage Scaffold for Metal Binding

The 3,3'-linkage between the two pyridazine rings creates a unique angular geometry for metal chelation, distinct from the more linear 4,4'-bipyridine or the classic 2,2'-bipyridine chelate. While no crystal structures of the free 6,6'-dimethyl-3,3'-bipyridazine ligand were found, studies on its metal complexes show that this ligand framework supports the formation of stable chelate rings. For example, complexes with the formula [(bdz)Cu(PPh₃)₂]⁺, where bdz represents a bidiazine ligand including 3,3'-bipyridazine, have been prepared and structurally characterized, confirming the bidentate chelating mode [1]. The 6,6'-dimethyl substitution on this scaffold introduces steric bulk, which can fine-tune the coordination sphere and influence the selectivity and stability of the resulting complexes [2].

Coordination Chemistry Crystallography Catalysis

Procurement-Driven Application Scenarios for 6,6'-Dimethyl-3,3'-bipyridazine (CAS 24049-45-4)


Synthesis of Tailored Transition Metal Catalysts

As a bidentate nitrogen-donor ligand with a unique 3,3'-bipyridazine core, 6,6'-dimethyl-3,3'-bipyridazine is procured for the synthesis of homogeneous transition metal catalysts. The electron-donating methyl groups modify the electronic properties of the resulting metal complexes, potentially enhancing their activity or selectivity in reactions such as hydrogen evolution, cross-couplings, or C-H activation, as suggested by studies on related bidiazine-rhodium and -ruthenium complexes [1][2].

Development of Functional Coordination Polymers and MOFs

This compound serves as a linear, exo-bidentate building block for constructing coordination polymers and metal-organic frameworks (MOFs). Its 3,3'-linkage and terminal methyl groups provide a specific geometry and steric profile for network assembly, influencing the porosity, stability, and functionality of the resulting materials for applications in gas storage, separation, or sensing [3].

Design of Photophysical and Electrochemical Probes

Researchers procure 6,6'-dimethyl-3,3'-bipyridazine to synthesize luminescent metal complexes, particularly with metals like ruthenium(II) or rhenium(I). The modified ligand field from the methyl-substituted bipyridazine core alters the energy of metal-to-ligand charge transfer (MLCT) states, which directly impacts the complex's absorption and emission wavelengths, redox potentials, and excited-state lifetimes, making it a candidate for photocatalysis or molecular sensing [2][4].

Synthesis of Biologically Active Heterocycles

The bipyridazine scaffold is a recognized pharmacophore. 6,6'-Dimethyl-3,3'-bipyridazine is procured as a key intermediate or building block for the synthesis of more complex molecules, including potential STING agonists or other therapeutic candidates. Its pre-formed, functionalized bipyridazine core enables efficient, late-stage diversification in medicinal chemistry programs [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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